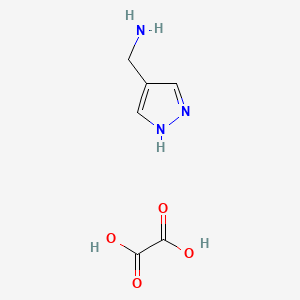

(1H-Pyrazol-4-yl)methanamine oxalate

Description

Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the architecture of pharmacologically important molecules. researchgate.net Its prevalence in drug design is due to its diverse chemical reactivity and its ability to act as a stable, aromatic scaffold upon which various functional groups can be installed. researchgate.netthaiscience.info This structural versatility allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for achieving desired biological activity.

Pyrazole derivatives have been extensively studied and are known to exhibit a wide spectrum of pharmacological activities. mdpi.com The pyrazole nucleus is a key component in numerous established drugs, demonstrating its therapeutic potential across different disease areas. researchgate.net The broad utility of this scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anti-inflammatory | researchgate.netmdpi.com |

| Anticancer / Antitumor | thaiscience.infomdpi.com |

| Antimicrobial | thaiscience.infomdpi.com |

| Antidepressant | researchgate.netmdpi.com |

| Anticonvulsant | mdpi.com |

| Antidiabetic | mdpi.com |

| Analgesic | mdpi.com |

The synthesis of pyrazole-containing compounds is a well-established area of organic chemistry, with numerous methods available for their construction, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.net This accessibility, combined with the pyrazole ring's significant biological profile, ensures its continued importance as a fundamental building block in the development of new chemical entities. thaiscience.info

The (1H-Pyrazol-4-yl)methanamine Moiety as a Key Amine Building Block

The (1H-Pyrazol-4-yl)methanamine moiety represents a specific and valuable class of chemical building blocks. It provides a primary amine group attached to the pyrazole core via a methylene (B1212753) (-CH2-) linker. This arrangement offers synthetic chemists a versatile handle for introducing the pyrazole scaffold into larger, more complex molecules through various amine-based chemical reactions, such as amidation, alkylation, and reductive amination.

The utility of this structural motif is highlighted in its application for the development of targeted therapeutics. For instance, a series of (1H-Pyrazol-4-yl)methanamine derivatives have been synthesized and evaluated for their potential as inhibitors of the PI3Kγ (Phosphoinositide 3-kinase gamma) enzyme. researchgate.netthaiscience.infochula.ac.th PI3Kγ is a crucial enzyme involved in cellular signaling pathways, particularly in immune cells, making it an important target for inflammatory diseases and some cancers. thaiscience.info

In a 2016 study, researchers synthesized various substituted (1H-Pyrazol-4-yl)methanamines and tested their inhibitory activity against the PI3Kγ isozyme. researchgate.netchula.ac.th The study found that the (1H-Pyrazol-4-yl)methanamine core structure served as an "interesting pharmacophore" with the potential to be developed into novel PI3Kγ inhibitory scaffolds. chula.ac.th Minor modifications to the initial molecules led to a significant improvement in inhibitory potential, demonstrating the value of this moiety as a foundational structure for inhibitor design. researchgate.netthaiscience.info This research underscores the role of the (1H-Pyrazol-4-yl)methanamine moiety not just as a generic building block, but as a key intermediate in the synthesis of functionally specific and biologically active compounds.

Chemical Rationale for Oxalate (B1200264) Salt Formation and its Impact on Compound Utility

In pharmaceutical and chemical development, converting a basic compound, such as an amine, into a salt is a common and critical strategy to improve its physicochemical properties. The formation of an oxalate salt from (1H-Pyrazol-4-yl)methanamine involves an acid-base reaction where the basic nitrogen atom of the methanamine group is protonated by oxalic acid. Oxalic acid is a dicarboxylic acid, and its conjugate base, oxalate, is an effective counterion for forming stable, crystalline salts. longdom.org

The primary rationale for this conversion is the enhancement of the compound's utility. Free bases, particularly amines, are often oils or amorphous solids with poor handling characteristics, limited stability, and low aqueous solubility. By forming a salt, these properties can be dramatically improved.

Key advantages of oxalate salt formation include:

Increased Crystallinity and Stability: Oxalate salts often form highly ordered, stable crystalline lattices. This crystalline nature is beneficial for purification, handling, and long-term storage, as it reduces susceptibility to degradation from atmospheric moisture or oxidation.

Improved Solubility: While seemingly counterintuitive, forming a salt from a poorly soluble free base can significantly enhance its aqueous solubility. For instance, the drug tetrabenazine, which has low solubility, was converted into an oxalate salt, leading to a notable improvement in its dissolution profile. beilstein-journals.org This is because the ionic nature of the salt interacts more favorably with polar solvents like water.

Predictable Stoichiometry: Salt formation provides a compound with a well-defined molecular weight and composition, which is essential for consistent formulation and research applications.

The formation of the (1H-Pyrazol-4-yl)methanamine oxalate salt is driven by the transfer of a proton from oxalic acid to the amine's nitrogen atom. This creates a strong N-H···O hydrogen bonding interaction between the newly formed cation and the oxalate anion, which stabilizes the resulting crystal structure. beilstein-journals.org

Table 2: Comparison of Properties: Free Base vs. Oxalate Salt

| Property | Typical Free Amine Base | Corresponding Oxalate Salt |

|---|---|---|

| Physical State | Often oily or amorphous solid | Crystalline solid |

| Stability | Variable; may be sensitive to air/moisture | Generally higher; more stable shelf-life |

| Aqueous Solubility | Often low | Typically enhanced |

| Handling | Can be difficult | Easier to weigh and handle |

| Purification | May require chromatography | Can often be purified by recrystallization |

Therefore, the conversion of (1H-Pyrazol-4-yl)methanamine to its oxalate salt is a deliberate chemical strategy to produce a material that is more stable, soluble, and suitable for advanced research and development.

Properties

IUPAC Name |

oxalic acid;1H-pyrazol-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2,(H,6,7);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBVCGIZRGHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-14-5 | |

| Record name | 1H-Pyrazole-4-methanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Characterization and Structural Analysis of 1h Pyrazol 4 Yl Methanamine Oxalate

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structure of (1H-Pyrazol-4-yl)methanamine oxalate (B1200264). Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. For (1H-Pyrazol-4-yl)methanamine oxalate, the spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring protons and the methanamine side chain.

¹H NMR Data: A representative ¹H NMR spectrum in D₂O shows a singlet for the pyrazole C-H proton at approximately δ 7.28 ppm. The methylene (B1212753) (-CH₂-) protons appear as a quartet around δ 3.45 ppm, and the amine (-NH₂) protons present as a singlet at about δ 2.89 ppm.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Pyrazole C-H | 7.28 | Singlet (s) | 1H |

| Methylene (-CH₂-) | 3.45 | Quartet (q) | 2H |

| Amine (-NH₂) | 2.89 | Singlet (s) | 2H |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the compound by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands that confirm the presence of the amine, the pyrazole ring, and the oxalate counterion.

IR Data: The N-H stretching vibration of the amine and pyrazole groups is typically observed around 3350 cm⁻¹. Due to extensive hydrogen bonding in the solid state, this region in pyrazole-containing compounds can be complex, often showing broad bands between 2600 and 3200 cm⁻¹. mdpi.comresearchgate.net A strong absorption peak near 1680 cm⁻¹ is characteristic of the C=O stretch from the oxalate anion. The pyrazole ring vibrations are indicated by a peak around 1540 cm⁻¹. In related pyrazole oxalate salts, symmetric and asymmetric stretching vibrations of the deprotonated carboxyl group (COO⁻) are found near 1415 cm⁻¹ and 1589 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 | Amine (NH₂) / Pyrazole (N-H) |

| C=O Stretch | 1680 | Oxalate |

| C=C / C=N Stretch | 1540 | Pyrazole Ring |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and elemental composition. In the analysis of an ionic salt like this compound, the individual cation and anion are typically observed.

MS Analysis: Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization, the oxalate anion (C₂O₄²⁻) is readily detected in negative ion mode, often showing a characteristic transition of m/z 88.9 to 60.85. nih.govresearchgate.net The (1H-Pyrazol-4-yl)methanamine cation would be observed in positive ion mode with a corresponding molecular ion peak.

X-ray Crystallographic Studies of this compound and Related Pyrazole Salts

While a specific single-crystal X-ray diffraction study for this compound is not widely reported in the literature, extensive crystallographic data on closely related pyrazole salts, particularly 1H-pyrazol-2-ium hydrogen oxalate, provides a robust model for its solid-state structure. researchgate.netnih.govresearchgate.net

The crystal structure of 1H-pyrazol-2-ium hydrogen oxalate reveals a highly organized, hydrogen-bonded network. researchgate.netnih.gov The structure consists of two-dimensional layers formed by one-dimensional chains. researchgate.net These chains are composed of pyrazolium (B1228807) cations and hydrogen oxalate anions linked by strong N-H···O and O-H···O hydrogen bonds. researchgate.netnih.govresearchgate.net

A key feature is the formation of centrosymmetric dimers by the hydrogen oxalate anions, which are linked through cyclic O—H···O hydrogen-bonding associations. nih.gov These anionic dimers are then connected to the pyrazolium cations via N—H···O hydrogen bonds, creating a stable, extended architecture. nih.gov Other substituted 1H-pyrazoles are known to form various supramolecular motifs, including dimers, trimers, and catemers (chains), primarily driven by N-H···N hydrogen bonds. mdpi.comresearchgate.net In the presence of the oxalate counterion, this hydrogen bonding preference shifts to interactions between the pyrazole N-H donors and the oxalate oxygen acceptors.

| Structural Feature | Description |

|---|---|

| Primary Components | Pyrazolium Cation, Hydrogen Oxalate Anion |

| Supramolecular Assembly | One-dimensional chains forming two-dimensional layers |

| Key Hydrogen Bonds | N—H···O, O—H···O |

| Anion Motif | Centrosymmetric dimers via O—H···O bonds [Graph Set: R²₂(10)] |

| Cation-Anion Motif | Cyclic association involving two cations and two anions [Graph Set: R²₄(10)] |

Conformational Analysis and Intermolecular Interactions

The solid-state structure and properties of this compound are dictated by its molecular conformation and the network of intermolecular interactions.

Conformational Analysis The (1H-Pyrazol-4-yl)methanamine cation possesses conformational flexibility due to the rotation around the single bond connecting the pyrazole ring and the aminomethyl group (-CH₂NH₃⁺). Studies on other pyrazole derivatives have shown that the presence and nature of substituents can influence the preferred conformation, which can range from open to folded arrangements. bohrium.comnih.gov The specific conformation adopted in the crystal lattice is the one that best accommodates the formation of a stable, low-energy hydrogen-bonding network.

Intermolecular Interactions The crystal packing of this compound is dominated by strong hydrogen bonds between the protonated pyrazole and amine groups (donors) and the oxygen atoms of the oxalate anion (acceptors). These interactions are crucial for the stability of the crystal lattice.

The expected primary interactions are:

N⁺-H···O⁻ Bonds: Strong charge-assisted hydrogen bonds form between the protonated aminium group (-NH₃⁺) and the carboxylate oxygen atoms of the oxalate.

N-H···O⁻ Bonds: The N-H groups of the pyrazole ring act as hydrogen bond donors to the oxalate oxygens.

This network of interactions, similar to that observed in 1H-pyrazol-2-ium hydrogen oxalate, leads to a highly ordered and stable crystalline solid. researchgate.netnih.gov The ability of pyrazole-containing molecules to engage in multiple, specific hydrogen-bonding interactions is a well-documented feature that underpins their use in crystal engineering and the design of functional materials. bohrium.commdpi.com

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Strong Hydrogen Bond | Aminium (R-NH₃⁺) | Oxalate (⁻O-C=O) | Primary interaction defining crystal packing |

| Strong Hydrogen Bond | Pyrazole (N-H) | Oxalate (⁻O-C=O) | Key contributor to the supramolecular assembly |

| Weak Hydrogen Bond | Pyrazole (C-H) | Oxalate (⁻O-C=O) | Secondary contributor to lattice stability |

Applications and Role As a Key Intermediate in Complex Molecular Synthesis

The (1H-Pyrazol-4-yl)methanamine Oxalate (B1200264) as a Building Block in Organic Transformations

The utility of (1H-Pyrazol-4-yl)methanamine oxalate as a synthetic building block stems from the distinct reactivity of its functional groups. The primary aminomethyl group (-CH₂NH₂) at the 4-position of the pyrazole (B372694) ring is a key reactive site, readily participating in a wide array of organic reactions. This functional handle allows for the straightforward introduction of diverse substituents and molecular fragments.

Common transformations involving the aminomethyl group include:

Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amide bonds. This is a fundamental step in the synthesis of many biologically active molecules.

Alkylation and Arylation: The nitrogen atom can be mono- or di-alkylated or arylated, enabling the extension of the molecular framework.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are subsequently reduced to yield secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in pharmacologically active compounds. mdpi.com

Simultaneously, the pyrazole ring itself offers positions (N1, C3, and C5) for further functionalization, allowing for the creation of a vast library of derivatives from a single, common intermediate. Molecules that possess two distinct and reactive functional groups, such as oxalate half-esters and their derivatives, are considered highly versatile building blocks in organic synthesis. nii.ac.jppubtexto.com This principle applies to (1H-Pyrazol-4-yl)methanamine, where the amine group and the pyrazole ring provide orthogonal sites for chemical modification.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazol-4-yl Moiety

The pyrazole scaffold is a common component in a variety of fused heterocyclic systems, which are bicyclic or polycyclic structures where the pyrazole ring shares one or more bonds with another ring. The (1H-Pyrazol-4-yl)methanamine moiety can be elaborated and used as a precursor in cyclization reactions to construct these complex systems. For instance, the aminomethyl group can be transformed into a functionality that can react with another substituent on the pyrazole ring or with an external reagent to close a new ring.

Strategies often involve the use of pyrazole intermediates with ortho-positioned reactive groups that can undergo intramolecular cyclization. While direct examples starting from this compound are specific to proprietary synthetic routes, analogous transformations using related pyrazole precursors are well-documented. For example, pyrazole-4-carbaldehydes are versatile precursors for creating fused systems like pyrazolo[3,4-d]pyrimidines through condensation with aminating agents such as cyanamide (B42294) or urea. researchgate.net Similarly, 1,2,3-triazole dicarbonyl species can react with hydrazine (B178648) hydrate (B1144303) to ultimately form 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.gov These established synthetic routes illustrate the general principles by which a functionalized pyrazole, such as (1H-Pyrazol-4-yl)methanamine, can be employed to build fused heterocyclic architectures with significant chemical and biological interest.

| Fused System Example | Precursor Type | General Method |

| Pyrazolo[3,4-d]pyrimidine | Pyrazole with ortho-amino and cyano/carbaldehyde groups | Intramolecular cyclization or condensation with C1 synthons. researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | 3- or 5-aminopyrazole derivatives | Condensation with 1,3-dicarbonyl compounds or their equivalents. mdpi.com |

| 1H-1,2,3-Triazolo[4,5-d]pyridazine | 1,2,3-Triazole dicarbonyls | Reaction with hydrazine hydrate followed by cyclization. nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-aminopyrazoles | Friedländer annulation with α,β-unsaturated carbonyl compounds. |

Design and Synthesis of Advanced Pyrazole-Containing Derivatives for Specific Chemical Functions (e.g., Enzyme Inhibitors)

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as enzymes. (1H-Pyrazol-4-yl)methanamine is an ideal starting point for synthesizing libraries of compounds for screening and developing potent and selective enzyme inhibitors.

PI3Kγ Enzyme Inhibitors: A study focused on the synthesis of a series of (1H-pyrazol-4-yl)methanamines as potential inhibitors of the PI3Kγ enzyme, which is implicated in inflammatory responses. researchgate.net Researchers started with a core pyrazole structure and introduced various substituents onto the aminomethyl group. The resulting derivatives were evaluated for their inhibitory activity. The research demonstrated that even minor modifications to the periphery of the molecule could lead to a significant enhancement in biological activity, with inhibitory potential improving from 36% to 73% in some cases. researchgate.net This highlights the role of the (1H-pyrazol-4-yl)methanamine core as a versatile scaffold for structure-activity relationship (SAR) studies. researchgate.net

Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): In the search for new antimalarial agents, researchers synthesized a series of pyrazole derivatives to target PfDHODH, an essential enzyme for the malaria parasite. mdpi.com One synthetic approach involved the acylation of hydrazines with methyl malonyl chloride followed by cyclization to form the pyrazole ring. mdpi.com The resulting compounds, including various 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates, were tested for their ability to inhibit the enzyme. While the synthesized compounds in this particular study showed weak inhibitory activity, the work exemplifies a common strategy: using fundamental pyrazole building blocks to generate novel structures for evaluation against specific enzymatic targets. mdpi.com

Carbonic Anhydrase Inhibitors: Other research has focused on designing pyrazole derivatives as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov In one study, new 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized by the cyclization of chalcones with thiosemicarbazide. nih.gov The inhibitory effects of these compounds were tested against human carbonic anhydrase isoforms I and II and compared with the standard inhibitor Acetazolamide. This research underscores the adaptability of the pyrazole scaffold in the design of inhibitors for different enzyme classes. nih.gov

| Target Enzyme | Pyrazole Derivative Class | Research Finding |

| PI3Kγ | Substituted (1H-pyrazol-4-yl)methanamines | Minor structural modifications improved inhibitory potential from 36% to 73%. researchgate.net |

| Plasmodium falciparum DHODH | 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates | Synthesized pyrazoles were evaluated as potential antimalarial agents targeting a key parasite enzyme. mdpi.com |

| Carbonic Anhydrase I & II | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Novel pyrazole derivatives were synthesized and evaluated for inhibitory activity against human CA isoforms. nih.gov |

Role in Multi-step Synthesis Schemes

(1H-Pyrazol-4-yl)methanamine and related pyrazole intermediates are frequently employed in linear or convergent multi-step synthetic sequences to produce complex target molecules, particularly pharmaceutical candidates.

A well-documented example is the efficient three-step synthesis of 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential (TRPC) channels. nih.gov The general synthetic pathway involves:

Condensation: A substituted 4-nitrophenylhydrazine (B89600) is condensed with a 1,3-dicarbonyl building block to form the core 1-(4-nitrophenyl)-1H-pyrazole structure.

Reduction: The nitro group on the phenyl ring is reduced to a primary amine (aniline).

Amidation: The resulting aniline (B41778) is coupled with a carboxylic acid to form the final amide product.

Another example of advanced multi-step synthesis involving pyrazoles is the development of a one-pot, two-step mechanochemical (solventless) synthesis of fluorinated pyrazolones. beilstein-journals.org This method highlights the integration of pyrazole formation and subsequent functionalization into a single, efficient operation, which is beneficial for sustainable chemistry practices. beilstein-journals.org These examples confirm the importance of pyrazole intermediates as reliable platforms for constructing complex molecules through carefully designed multi-step synthetic routes.

Theoretical and Computational Investigations on 1h Pyrazol 4 Yl Methanamine Oxalate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular geometry of (1H-Pyrazol-4-yl)methanamine oxalate (B1200264). These computational methods provide insights into the fundamental properties of the molecule, which are often in excellent agreement with experimental data. nih.gov

The geometry of the pyrazole (B372694) ring and its substituents can be optimized using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), to determine bond lengths, bond angles, and dihedral angles of the equilibrium structure. nih.gov For instance, in related pyrazole structures, DFT calculations have accurately predicted bond angles like C2–C3–N7 and N7–N8–C3, revealing distortions from planarity caused by bulky substituents. nih.gov Similar calculations for (1H-Pyrazol-4-yl)methanamine oxalate would define the spatial arrangement of the methanamine and oxalate groups relative to the pyrazole ring.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties. The HOMO-LUMO energy gap, calculated via DFT, provides an estimate of the molecule's stability and its electronic excitation properties. mdpi.com For various pyrazole derivatives, this gap has been calculated to be around 3.4 eV, which compares favorably with experimental values from UV spectroscopy. mdpi.com The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com For the pyrazole scaffold, the HOMO is often characterized by a π-bonding orbital localized on the pyrazole ring, while the LUMO is typically a π*-antibonding orbital. mdpi.com

Interactive Data Table: Representative DFT Calculation Parameters for Pyrazole Derivatives

Below is a table summarizing typical parameters obtained from DFT calculations for pyrazole-based compounds, which would be analogous to the data sought for this compound.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 to 5.0 Debye | Measures the polarity of the molecule |

| N-N Bond Length | ~1.35 Å | Characteristic of the pyrazole ring |

| C=N Bond Length | ~1.33 Å | Characteristic of the pyrazole ring |

Mechanistic Probes of Reactions Involving the Pyrazol-4-yl Methanamine Scaffold

The pyrazol-4-yl methanamine scaffold is a versatile building block in organic synthesis. Mechanistic studies of reactions involving this scaffold are crucial for optimizing reaction conditions and understanding the formation of various heterocyclic systems.

One notable example is the synthesis of pyrazolo[3,4-d]pyrimidines. mdpi.com A mechanistic study of this reaction revealed that it proceeds through a one-flask procedure involving Vilsmeier amidination and imination reactions, followed by intermolecular heterocyclization. mdpi.com In this process, 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines were identified as key reaction intermediates. mdpi.com The reactivity of the amine reactants was found to be a critical factor in the rate of intermolecular heterocyclization. mdpi.com

The versatility of the pyrazole scaffold also allows for various functionalization reactions. For instance, formylpyrazoles, which are precursors to the methanamine derivative, are strategic intermediates for introducing a wide range of functional groups. mdpi.com The pyrazole ring itself can undergo electrophilic substitution, typically at the 4-position, and nucleophilic attack at positions 3 and 5, leading to a diverse array of derivatives. nih.gov

In Silico Approaches to Chemical Design and Derivatization Strategies

In silico methods are instrumental in the rational design and derivatization of compounds based on the pyrazol-4-yl methanamine scaffold for various applications, including drug discovery. These computational approaches allow for the prediction of the biological activity and pharmacokinetic properties of novel derivatives, thereby guiding synthetic efforts.

One common strategy is structure-based drug design, which utilizes molecular docking simulations to predict the binding affinity and orientation of a ligand within the active site of a target protein. For example, pyrazole-based compounds have been designed as neuraminidase inhibitors by targeting the 150-cavity of the enzyme. mdpi.com Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole derivative and the protein's active site. researchgate.net

Another application of in silico design is the development of inhibitors for enzymes like α-glucosidase. nih.gov In such studies, a library of pyrazole-phthalazine hybrids was designed and evaluated computationally. researchgate.netnih.gov The binding modes of these compounds were analyzed to understand the structure-activity relationships, and the pharmacophoric features responsible for the inhibitory activity were identified. researchgate.net

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often employed to assess the drug-likeness of designed derivatives. mdpi.com These predictions can estimate properties such as oral absorption and cell permeability, helping to prioritize candidates with favorable pharmacokinetic profiles. mdpi.com

Computational Predictions of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of this compound, which can aid in its characterization and the interpretation of experimental spectra.

Time-dependent DFT (TD-DFT) is a common approach for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be estimated. researchgate.net For pyrazole derivatives, the CAM-B3LYP functional combined with a polarizable continuum model (PCM) has been shown to provide accurate predictions of UV-Vis spectra in different solvents. researchgate.net

Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated using DFT. The calculation of vibrational frequencies and intensities allows for the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net This can be particularly useful for confirming the presence of specific functional groups and for analyzing the effects of intermolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can provide valuable structural information and aid in the assignment of experimental NMR spectra. researchgate.net

Interactive Data Table: Computationally Predicted Spectroscopic Data for a Hypothetical Pyrazole Derivative

The following table illustrates the type of spectroscopic data that can be generated through computational methods for a molecule like this compound.

| Spectroscopic Technique | Predicted Parameter | Typical Value Range | Structural Information |

| UV-Vis | λmax | 250-350 nm | Electronic transitions, conjugation |

| IR | N-H stretch | 3200-3500 cm⁻¹ | Presence of amine and pyrazole N-H |

| IR | C=O stretch (oxalate) | 1650-1750 cm⁻¹ | Presence of oxalate carbonyl groups |

| ¹H NMR | Pyrazole C-H | 7.0-8.5 ppm | Chemical environment of pyrazole protons |

| ¹H NMR | CH₂-N | 3.5-4.5 ppm | Chemical environment of methylene (B1212753) protons |

| ¹³C NMR | Pyrazole C | 110-150 ppm | Carbon framework of the pyrazole ring |

Emerging Research Trajectories for 1h Pyrazol 4 Yl Methanamine Oxalate

Development of Sustainable and Efficient Synthetic Routes for the Compound

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh, requiring organic solvents, high temperatures, and long reaction times. researchgate.net Recognizing the environmental and economic drawbacks, the field is shifting towards greener and more efficient synthetic methodologies. researchgate.nettandfonline.com This paradigm shift is crucial for the sustainable production of (1H-Pyrazol-4-yl)methanamine oxalate (B1200264) and related compounds.

Key "green" strategies being explored include:

Microwave-Assisted Synthesis: Microwave activation offers a novel approach to synthesizing pyrazole derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.gov This technique, coupled with solvent-free conditions, represents a substantial step towards a more environmentally friendly process. nih.gov

Ultrasonication: Ultrasound irradiation is another alternative energy source used to accelerate reactions. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully achieved at room temperature under ultrasound irradiation in an aqueous medium. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use and disposal of hazardous organic solvents. tandfonline.com Grinding techniques and reactions in the presence of organic salts like tetrabutylammonium (B224687) bromide (TBAB) at room temperature are proving to be effective and eco-friendly alternatives. researchgate.nettandfonline.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Multicomponent reactions, where multiple starting materials react in a single step, are particularly well-suited for aqueous media, offering high atom economy and simplified procedures. researchgate.net

These sustainable methods are not only environmentally conscious but also often result in improved yields and reduced costs, making the synthesis of pyrazole scaffolds more viable for large-scale applications.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Organic solvents (ethanol, toluene), high temperature, long reaction times | researchgate.nettandfonline.com |

| Microwave-Assisted | High yields, short reaction times | Solvent-free or minimal solvent, microwave irradiation | nih.gov |

| Ultrasonication | Energy efficient, often room temperature | Aqueous media, ultrasound irradiation | researchgate.net |

| Solvent-Free Grinding | Eliminates organic solvents, simple | Room temperature, grinding with a catalyst/salt | researchgate.nettandfonline.com |

| Aqueous Multicomponent | High atom economy, green solvent | Water, often with a catalyst, one-pot reaction | researchgate.netthieme-connect.com |

Exploration of Novel Chemical Transformations Utilizing the Core Structure

The (1H-Pyrazol-4-yl)methanamine core structure, with its reactive amino group and versatile pyrazole ring, is a fertile ground for novel chemical transformations. Researchers are actively exploring its potential as a precursor for a wide array of more complex heterocyclic systems. The amino group on the methanamine moiety makes it a highly valuable synthon for constructing fused pyrazole systems. chim.it

Recent explorations in chemical transformations include:

Fused Heterocycle Synthesis: Aminopyrazoles are highly reactive precursors for creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, by reacting them with 1,3-bis-electrophilic reagents. chim.it

Cycloaddition Reactions: The pyrazole core can be constructed through various cycloaddition pathways. A [3+2] cycloaddition between diazoacetonitrile and nitroolefins provides a transition-metal-free route to multisubstituted cyanopyrazoles. organic-chemistry.org

Multicomponent Reactions (MCRs): One-pot MCRs are being developed to synthesize highly functionalized pyrazoles with significant efficiency. A notable example is the reaction of vinyl azide, an aldehyde, and tosylhydrazine to regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

Functional Group Interconversion: The core structure allows for various functionalizations. For example, novel pyrazole thioglycosides have been synthesized from 5-amino-1-phenyl-1H-pyrazole-3-thiolates, demonstrating the potential for introducing diverse functionalities. nih.gov

These novel transformations expand the chemical space accessible from the (1H-pyrazol-4-yl)methanamine scaffold, enabling the creation of libraries of diverse compounds for various applications.

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structural and functional properties of molecules like pyrazole derivatives. eurasianjournals.comconnectjournals.com These in silico methods accelerate the discovery and optimization process, making it more cost-effective and efficient. eurasianjournals.com

Key computational techniques applied to pyrazole scaffolds include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed information about the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net This understanding is crucial for predicting reaction outcomes and designing molecules with specific electronic properties.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme or receptor. nih.govresearchgate.net It is widely used in drug discovery to screen virtual libraries of pyrazole-based compounds and identify promising candidates. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational changes of pyrazole derivatives over time. eurasianjournals.com This is essential for understanding how these molecules interact with their biological targets in a physiological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help identify the key structural features responsible for a desired activity, guiding the rational design of more potent analogues. nih.gov

Table 2: Applications of Computational Modeling in Pyrazole Research

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction prediction, property calculation | Electronic structure, molecular geometry, stability, reactivity descriptors | eurasianjournals.comresearchgate.net |

| Molecular Docking | Virtual screening, lead identification | Binding modes, binding affinity, protein-ligand interactions | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Studying dynamic behavior | Conformational flexibility, interaction stability, binding free energies | eurasianjournals.comresearchgate.net |

| 3D-QSAR | Lead optimization, rational design | Structure-activity relationships, identification of key pharmacophoric features | nih.govresearchgate.net |

While powerful, these methods face challenges such as the accuracy of force fields and computational scalability. Future developments aim to integrate machine learning and multi-scale modeling approaches to overcome these limitations and further accelerate the discovery of novel pyrazole derivatives. eurasianjournals.com

Future Directions in the Design of Pyrazole-Based Chemical Scaffolds

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. nih.govnih.govmdpi.com Its metabolic stability and synthetic accessibility have contributed to a significant increase in the number of pyrazole-containing drugs over the last decade. nih.govtandfonline.com The future of pyrazole-based chemical design is poised for significant innovation, driven by both synthetic and technological advancements.

Future research trajectories include:

Integration with Emerging Technologies: The combination of computational design with high-throughput synthesis and screening will accelerate the discovery of new pyrazole-based compounds with enhanced efficacy and selectivity. connectjournals.comresearchgate.net The use of artificial intelligence and machine learning will play a crucial role in navigating the vast chemical space of possible pyrazole derivatives. eurasianjournals.com

Development of Novel Bioactive Agents: The inherent versatility of the pyrazole ring will continue to be exploited to design inhibitors for a wide range of therapeutic targets, including kinases, tubulin, and various receptors, particularly in the field of oncology. nih.govrsc.orgmdpi.com

Advanced Materials Science: Beyond medicine, pyrazole scaffolds are being investigated for their potential in materials science. Their unique electronic properties and ability to coordinate with metals make them attractive for applications in catalysis, sensors, and functional materials. chim.it

Precision Medicine: As our understanding of disease biology deepens, the rational design of pyrazole scaffolds will be tailored to develop highly specific agents that target particular disease pathways, contributing to the advancement of precision medicine. connectjournals.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (1H-Pyrazol-4-yl)methanamine oxalate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, (1H-pyrazol-4-yl)methanamine derivatives are synthesized using polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to facilitate substitution . Optimization includes adjusting reaction temperature (e.g., reflux conditions) and stoichiometric ratios. Purification via recrystallization or chromatography ensures high purity. Patent examples demonstrate the use of Hunig’s base for acid scavenging during oxalate salt formation, improving yield and stability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.94 ppm for pyrazole protons) confirm structural integrity .

- Mass Spectrometry : ESI-MS (e.g., m/z 499.19 [M+H⁺]) verifies molecular weight .

- HPLC : Assess purity (>95%) and detect impurities .

- X-ray Diffraction : Resolves crystal structure for oxalate salt confirmation .

Q. How does the oxalate counterion influence the compound’s physicochemical properties?

- Methodological Answer : The oxalate counterion enhances water solubility and stability, critical for in vitro assays. Comparative studies with hydrochloride salts (e.g., 41% yield in oxalate vs. 73% activity in free base derivatives) suggest oxalate may reduce bioavailability but improve storage conditions .

Advanced Research Questions

Q. How can researchers design (1H-Pyrazol-4-yl)methanamine derivatives to enhance PI3Kγ inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that distal polar groups (e.g., nitrobenzene in compound [108]) improve inhibitory activity (73% inhibition at 10 µM) by enhancing binding to PI3Kγ’s allosteric site. Modifications to the pyrazole ring (e.g., 3,5-dimethyl substitution) increase steric complementarity, as shown in enzyme assays . Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding rational design .

Q. What strategies resolve discrepancies in enzyme inhibition data across derivatives?

- Methodological Answer :

- Dose-Response Curves : Confirm IC₅₀ values across multiple concentrations to rule out assay variability .

- Control Experiments : Use known inhibitors (e.g., LY294002) as benchmarks to validate assay conditions .

- Molecular Dynamics Simulations : Identify conformational changes in PI3Kγ that may explain differential binding affinities .

Q. How do computational methods predict binding interactions of these derivatives with PI3Kγ?

- Methodological Answer : Molecular docking (e.g., Schrödinger Suite) and free-energy perturbation (FEP) calculations model interactions between the pyrazole moiety and PI3Kγ’s ATP-binding pocket. Surface plasmon resonance (SPR) validates predicted binding kinetics (e.g., KD values) . Machine learning models trained on kinase-inhibitor datasets further prioritize high-affinity candidates .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.